molecular formula C15H16N4O4S2 B2461260 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034320-29-9

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2461260
CAS No.: 2034320-29-9
M. Wt: 380.44
InChI Key: HTDRLPREUKABHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a sulfonated pyrrolidine group linked to a 3,5-dimethylisoxazole moiety and a thiophene ring. This structure combines aromatic and sulfonamide functionalities, which are common in bioactive molecules. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a scaffold of interest in drug discovery . The thiophene and dimethylisoxazole substituents may enhance lipophilicity and influence target interactions, while the sulfonyl group could improve solubility and binding affinity .

Properties

IUPAC Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S2/c1-9-13(10(2)22-17-9)25(20,21)19-6-5-11(8-19)14-16-15(23-18-14)12-4-3-7-24-12/h3-4,7,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDRLPREUKABHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 342.39 g/mol. Its structure includes a pyrrolidine ring, an isoxazole moiety, and an oxadiazole ring, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example, compounds similar to the one have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive15.62 µg/mL
Escherichia coliModerate31.25 µg/mL
Candida albicansWeak62.50 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study:
In vitro studies demonstrated that a related oxadiazole compound reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) by more than 50% at concentrations ranging from 10 to 20 µM after 48 hours of exposure. This suggests a promising avenue for further development in cancer therapeutics.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.

Research Findings:
In animal models of inflammation, administration of the compound resulted in a significant decrease in levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.
  • Cellular Uptake: The presence of the pyrrolidine ring enhances cellular permeability, facilitating better uptake into target cells.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that oxadiazole derivatives induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

1,2,4-Oxadiazole vs. 1,2,4-Triazole-3-thiol

A key analog, S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol (), replaces the oxadiazole with a triazole-thiol group. However, the oxadiazole in the target compound provides greater metabolic resistance due to reduced susceptibility to enzymatic cleavage .

Pyrazole and Benzotriazole Derivatives

Compounds such as 5-cyclopropyl-1-(2,4-dinitro-phenyl)-3-ethyl-4-methyl-1H-pyrazole (13582-74-6) and 3-[2-(2-hydroxy-3,5-dimethyl-phenyl)-2H-benzo[1,2,3]triazol-5-ylsulfanyl]-propionic acid ethyl ester (15666-45-2) () feature pyrazole and benzotriazole cores. These lack the oxadiazole’s hydrogen-bonding capacity but introduce bulkier aromatic systems, which may improve π-π stacking interactions. The target compound’s thiophene substituent, being electron-rich, could offer superior charge-transfer interactions compared to the dinitrophenyl group in 13582-74-6 .

Substituent Effects

Sulfonamide vs. S-Alkyl Groups

The sulfonamide group in the target compound contrasts with the S-alkyl chain in ’s triazole-thiol derivative.

Aromatic Substituents: Thiophene vs. Chlorophenyl/Ethoxyphenyl

The thiophene ring in the target compound provides a smaller, sulfur-containing aromatic system compared to the 4-chlorophenyl group in or the ethoxyphenyl group in 4-amino-5-(4-ethoxy-phenyl)-1H-pyrimidin-2-one (35071-05-7) (). Thiophene’s electron-rich nature may facilitate interactions with hydrophobic pockets or metal ions in enzymes, whereas chlorophenyl groups enhance halogen bonding .

Molecular Docking and ADME Predictions

highlights molecular docking and ADME analysis for triazole-thiol derivatives, revealing similarities to known drugs in binding affinity and absorption. The target compound’s sulfonamide and oxadiazole groups likely improve water solubility (predicted LogP ~2.5) compared to the more lipophilic S-alkyl triazole-thiol (LogP ~3.8).

Bioactivity Hypotheses

The dimethylisoxazole group could confer anti-inflammatory properties, as seen in COX-2 inhibitors .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

The compound can be synthesized via cyclocondensation reactions under reflux conditions in ethanol or toluene, with sodium hydride as a base . Purification techniques such as recrystallization (e.g., using DMF/EtOH mixtures) or flash chromatography (e.g., cyclohexane/ethyl acetate gradients) are critical for isolating high-purity products. Catalyst systems like CuSO₄/sodium ascorbate in THF/water mixtures can enhance regioselectivity during heterocycle formation .

Q. Which spectroscopic techniques are essential for structural confirmation?

A combination of ¹H/¹³C NMR (to verify proton and carbon environments), HRMS (for molecular mass validation), and IR spectroscopy (to identify functional groups like sulfonyl or oxadiazole rings) is recommended . For crystallographic confirmation, single-crystal X-ray diffraction using software like SHELXL can resolve ambiguities .

Q. How can solubility and stability be systematically evaluated under experimental conditions?

Solubility profiles should be assessed in solvents of varying polarity (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy or HPLC. Stability studies under thermal stress (40–80°C) and pH gradients (1–13) can identify degradation pathways, with LC-MS/MS used to characterize degradation products .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s biological activity?

Target enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6) should be selected based on structural analogs . Software like AutoDock Vina or Schrödinger Suite can simulate ligand-protein interactions, with validation through in vitro assays (e.g., antifungal activity tests). Focus on binding affinity (ΔG values) and hydrogen-bonding patterns with catalytic residues .

Q. What computational strategies are effective for analyzing electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. Compare results with experimental UV-Vis and NMR data to validate computational models .

Q. How can contradictions in biological activity data be resolved?

Verify synthesis reproducibility (e.g., batch-to-batch NMR consistency) and assay conditions (e.g., cell line variability). Orthogonal methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can corroborate binding affinities .

Q. What strategies control regioselectivity during heterocyclic ring formation?

Adjust reaction temperature (e.g., 50°C for Cu-catalyzed click chemistry) and solvent polarity (e.g., THF for dipole stabilization). Catalytic systems like Pd(OAc)₂ with ligands (e.g., XPhos) can direct regioselectivity in cross-coupling reactions .

Q. How is metabolic stability assessed using in vitro models?

Incubate the compound with liver microsomes (human or rodent) at 37°C, and monitor depletion via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry and compare with in silico predictions (e.g., MetaSite software) .

Q. What cocrystal engineering approaches improve physicochemical properties?

Screen coformers (e.g., carboxylic acids) via slurry crystallization in ethanol/water. Characterize cocrystals using PXRD and DSC. Computational tools like Mercury CSD can predict packing motifs .

Q. How are reaction mechanisms elucidated using kinetic studies?

Employ isotopic labeling (e.g., ¹⁸O in oxadiazole formation) and monitor intermediates via GC-MS or stopped-flow NMR. Kinetic isotope effects (KIEs) and Eyring plots can distinguish between concerted and stepwise pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.